molecular formula C2H6N2O2 B12543325 N-Methyl-N-(nitrosooxy)methanamine CAS No. 143521-23-7

N-Methyl-N-(nitrosooxy)methanamine

Cat. No.: B12543325
CAS No.: 143521-23-7
M. Wt: 90.08 g/mol
InChI Key: XPXOICCCLURMNU-UHFFFAOYSA-N
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Description

Chemical Identity:
N-Nitrosodimethylamine (NDMA), systematically named N-Methyl-N-nitrosomethanamine, is a volatile, yellow liquid with the chemical formula C₂H₆N₂O and CAS Registry Number 62-75-9. Its structure comprises two methyl groups bonded to a nitrogen atom, which is further linked to a nitroso group (N=O) .

Synonyms:

  • Dimethylnitrosamine (DMN)
  • N,N-Dimethylnitrosoamine
  • Methanamine, N-methyl-N-nitroso- .

Regulatory Status: NDMA is classified as a Group 2A carcinogen (probable human carcinogen) by the International Agency for Research on Cancer (IARC). Regulatory bodies such as the U.S. EPA and FDA have established strict limits for NDMA in pharmaceuticals and drinking water (e.g., EPA’s interim limit: 0.7 ng/L) .

Toxicological Profile: NDMA requires metabolic activation via cytochrome P450 enzymes (e.g., CYP2E1) to form reactive methyldiazonium ions, which alkylate DNA, leading to mutations and carcinogenesis. It primarily targets the liver, kidneys, and lungs in animal models .

Properties

CAS No.

143521-23-7

Molecular Formula

C2H6N2O2

Molecular Weight

90.08 g/mol

IUPAC Name

dimethylamino nitrite

InChI

InChI=1S/C2H6N2O2/c1-4(2)6-3-5/h1-2H3

InChI Key

XPXOICCCLURMNU-UHFFFAOYSA-N

Canonical SMILES

CN(C)ON=O

Origin of Product

United States

Preparation Methods

Reaction of O-Methyl-N-nitroisourea with Methylamine Hydrochloride

A prominent method involves reacting O-methyl-N-nitroisourea with methylamine hydrochloride in a potassium fluoride (KF)-water system. This approach avoids pH adjustment and catalysts, minimizing side reactions.

Procedure :

  • Reagents : O-methyl-N-nitroisourea (200 mmol), methylamine hydrochloride (200–400 mmol), KF (200–600 mmol), and tap water (4:1 v/w ratio).
  • Conditions : 15–35°C, 2–5 hours, stirring.
  • Workup : Cooling to 0°C, filtration, and washing with cold tap water.

Key Outcomes :

  • Yield : 75.4–79.1% with >99% purity.
  • Byproducts : Minimal methylguanidine (<5%), compared to traditional methods (25%).
Parameter Optimal Range Example (Embodiment 3)
Temperature 25°C 25°C
Reaction Time 2–5 hours 5 hours
KF/O-methyl-N-nitroisourea 1:1–3:1 mol ratio 2:1 (400 mmol KF)

This method’s efficiency stems from the biphasic system, where KF enhances nucleophilic attack while suppressing side reactions.

Alternative Nitrosation Pathways

Nitrosation of Methylamine Mesityl Oxide Adducts

Another route involves nitrosating methylamine mesityl oxide adducts with sodium nitrite (NaNO₂) in acidic media. This generates N-methyl-N-nitroso intermediates, which decompose to diazomethane (DAM) under basic conditions.

Mechanism :

  • Adduct Formation : Methylamine reacts with mesityl oxide (α,β-unsaturated ketone) to form a β-amino ketone.
  • Nitrosation : Treatment with NaNO₂ and acetic acid yields N-methyl-N-nitroso compounds.
  • Decomposition : Base-induced cleavage produces DAM, which undergoes cyclopropanation reactions.

Advantages :

  • Scalable for industrial applications.
  • Avoids isolation of intermediates, reducing purification steps.

Comparative Analysis of Methods

Traditional vs. Modern Approaches

Method Reagents Catalyst/Conditions Yield (%) Purity (%)
O-methyl-N-nitroisourea + methylamine KF, water, 15–35°C No catalyst 75–79 >99
Methylamine mesityl oxide + NaNO₂ Acetic acid, NaNO₂, HCl Acidic conditions 50–60 Not reported
Nitration of methylamine Nitrous acid derivatives pH control 59–67 99

Observations :

  • KF-mediated reactions achieve higher purity and yield with minimal byproducts.
  • Acidic nitrosation is simpler but less efficient due to competing side reactions.

Challenges and Optimization Strategies

Side Reaction Suppression

Methylguanidine formation is a major challenge in nitrosation reactions. The KF-water system reduces this byproduct to <5% by stabilizing intermediates and avoiding alkaline conditions.

Solvent Selection

  • Water : Preferred for cost-effectiveness and environmental safety.
  • Organic solvents : Used in biphasic systems for intermediate isolation (e.g., ether for DAM generation).

Applications and Derivatives

N-Methyl-N-(nitrosooxy)methanamine serves as a precursor for:

  • Diazomethane : A methylene transfer agent in cyclopropanation.
  • Pharmaceutical intermediates : Key in synthesizing MTI-446 (a nitroisourea derivative).

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(nitrosooxy)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methyl-N-nitrosoformamide.

    Reduction: Reduction reactions can convert the nitroso group to an amino group, yielding N-methylmethanamine.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-methyl-N-nitrosoformamide, while reduction produces N-methylmethanamine.

Scientific Research Applications

Organic Synthesis

N-Methyl-N-(nitrosooxy)methanamine is utilized as a reagent in organic synthesis. Its ability to introduce nitroso groups into organic compounds makes it an important tool for chemists looking to create complex molecules. The compound can be involved in the formation of various derivatives, which are essential for developing pharmaceuticals and agrochemicals.

Application Description
Nitrosation ReactionsUsed to introduce nitroso groups into substrates, aiding in the synthesis of nitrosamines.
Pharmaceutical SynthesisActs as an intermediate in the preparation of drug compounds with specific biological activities.

Toxicological Studies

The compound has been studied for its carcinogenic potential, similar to other nitrosamines. Research indicates that nitrosamines can lead to DNA damage and mutations, contributing to cancer development. Understanding the structure-activity relationship of this compound helps assess its risks.

  • Case Study : A study involving a set of 150 nitrosamines highlighted the correlation between molecular structure and carcinogenicity, demonstrating that this compound's structure could classify it within high-risk categories for cancer development .

Environmental Science

This compound's stability in environmental conditions makes it relevant for studies on pollutant degradation and atmospheric chemistry. It can participate in reactions that produce secondary organic aerosols, impacting air quality and climate.

  • Research Findings : Investigations into the atmospheric fate of amines have shown that this compound can contribute to aerosol formation when reacting with atmospheric oxidants .

Regulatory Considerations

Due to its potential health risks, this compound is subject to regulatory scrutiny. The Environmental Protection Agency (EPA) tracks its applications and potential hazards through various systems that monitor chemical substances . Understanding these regulations is crucial for researchers working with this compound.

Mechanism of Action

The mechanism of action of N-Methyl-N-(nitrosooxy)methanamine involves its interaction with biological molecules. The nitroso group can react with nucleophiles, such as amino acids and proteins, leading to modifications that affect their function. This compound can also generate reactive intermediates, such as nitrosamines, which can further interact with cellular components and influence biological pathways.

Comparison with Similar Compounds

N-Nitrosomethylethylamine (NMEA)

Parameter N-Nitrosomethylethylamine (NMEA) NDMA
CAS Number 10595-95-6 62-75-9
Formula C₃H₈N₂O C₂H₆N₂O
Structure CH₃-N(NO)-C₂H₅ (CH₃)₂N-N=O
Molecular Weight 88.11 g/mol 74.08 g/mol
Carcinogenicity Suspected carcinogen (limited data) Group 2A (IARC)
Metabolism Activated via α-hydroxylation of ethyl group Activated via methyl group oxidation

Key Differences :

  • NMEA’s ethyl group introduces steric and metabolic differences compared to NDMA’s methyl groups.

N-Nitrosodiethylamine (DEN)

Parameter N-Nitrosodiethylamine (DEN) NDMA
CAS Number 55-18-5 62-75-9
Formula C₄H₁₀N₂O C₂H₆N₂O
Structure (C₂H₅)₂N-N=O (CH₃)₂N-N=O
Molecular Weight 102.14 g/mol 74.08 g/mol
Carcinogenicity Group 2B (IARC) Group 2A (IARC)
Toxicity Targets Liver, esophagus Liver, kidneys, lungs

Key Differences :

  • DEN’s ethyl groups enhance lipophilicity, increasing persistence in fatty tissues. It exhibits lower volatility than NDMA but comparable genotoxicity .

N-Nitrosodipropylamine

Parameter N-Nitrosodipropylamine NDMA
CAS Number 621-64-7 62-75-9
Formula C₆H₁₂N₂O C₂H₆N₂O
Structure (C₃H₇)₂N-N=O (CH₃)₂N-N=O
Molecular Weight 130.18 g/mol 74.08 g/mol
Regulatory Status Limited guidelines Strict EPA/FDA limits
Bioactivation Requires β-hydroxylation Direct α-hydroxylation

Key Differences :

N-Nitroso-N-methyl-1-decanamine

Parameter N-Nitroso-N-methyl-1-decanamine NDMA
CAS Number 75881-22-0 62-75-9
Formula C₁₁H₂₄N₂O C₂H₆N₂O
Structure CH₃-N(NO)-C₁₀H₂₁ (CH₃)₂N-N=O
Molecular Weight 200.32 g/mol 74.08 g/mol
Physicochemical Properties High lipophilicity, low volatility Volatile, water-soluble

Key Differences :

  • The extended carbon chain drastically reduces volatility and increases persistence in environmental matrices. Such compounds may accumulate in adipose tissue, posing long-term exposure risks .

Regulatory and Analytical Considerations

  • NDMA : Stringent detection methods (e.g., GC-MS, LC-HRMS) are mandated due to its low permissible limits .
  • DEN and NMEA : Less studied but monitored in pharmaceuticals under FDA’s nitrosamine impurity guidelines .
  • Long-Chain Nitrosamines : Emerging concerns due to environmental persistence; analytical challenges require advanced extraction techniques .

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